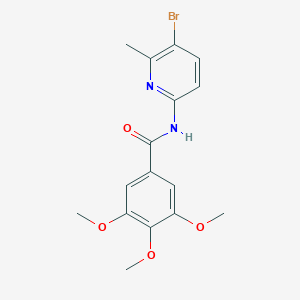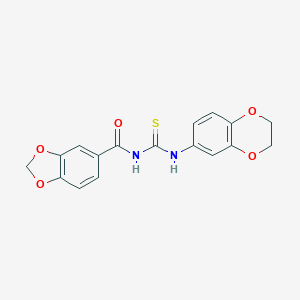![molecular formula C22H26ClN3O3 B278371 N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor of the potassium ion channel KCNQ1. It was first identified in a high-throughput screening assay and has since been studied for its potential therapeutic applications in various diseases.
作用機序
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide works by binding to the pore region of KCNQ1, thereby blocking the flow of potassium ions through the channel. This results in the inhibition of the repolarization phase of the cardiac action potential, leading to prolongation of the QT interval. In addition, N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to modulate the activity of other ion channels, including KCNQ2/3 and TRPC6.
Biochemical and physiological effects
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the QT interval, the inhibition of insulin secretion, and the suppression of epileptic seizures. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its high selectivity for KCNQ1, which makes it a valuable tool for studying the role of this ion channel in various diseases. However, one of the limitations of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of KCNQ1, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, further studies are needed to determine the long-term safety and efficacy of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide in animal models and humans.
合成法
The synthesis of N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid to form an intermediate, which is then reacted with 4-(2-methylpropanoyl)piperazine to yield the final product.
科学的研究の応用
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes. It has been shown to be a potent and selective inhibitor of KCNQ1, which plays a critical role in regulating the electrical activity of the heart, pancreas, and brain.
特性
製品名 |
N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide |
|---|---|
分子式 |
C22H26ClN3O3 |
分子量 |
415.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-15(2)22(28)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-21(27)17-6-4-5-7-20(17)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
InChIキー |
MCORYRSMCMWBIY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)